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Abstract
Terflavoxate hydrochloride, also known as REC 15/2053, is a flavone derivative investigated

for its spasmolytic properties, primarily targeting the smooth muscle of the urinary bladder.

Developed as a more potent and stable analog of flavoxate, its pharmacological profile is

characterized by a primary mechanism of action involving calcium channel antagonism. This

technical guide provides a comprehensive overview of the preclinical pharmacology of

Terflavoxate hydrochloride, detailing its mechanism of action, pharmacodynamics, and

available quantitative data. The guide includes detailed experimental protocols for key in vitro

assays and visual representations of its signaling pathway and experimental workflows to

support further research and development in the field of urology.

Introduction
Terflavoxate hydrochloride (chemical name: 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-

carboxylic acid 1,1-dimethyl-2-(N-piperidinyl)ethyl ester hydrochloride) is a synthetic flavone

derivative with notable spasmolytic activity on the lower urinary tract.[1] It was developed as an

analog of flavoxate with the aim of improving potency and stability.[2] Preclinical investigations

have primarily focused on its potential as a therapeutic agent for overactive bladder (OAB) and

other urinary tract disorders characterized by detrusor muscle instability.[2] Although it

progressed to Phase II clinical trials for urination disorders, these trials were ultimately

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1194338?utm_src=pdf-interest
https://www.benchchem.com/product/b1194338?utm_src=pdf-body
https://www.benchchem.com/product/b1194338?utm_src=pdf-body
https://www.benchchem.com/product/b1194338?utm_src=pdf-body
https://www.benchchem.com/product/b1194591
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576239/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


discontinued.[2] This guide synthesizes the available preclinical data to provide a detailed

pharmacological profile of Terflavoxate hydrochloride.

Mechanism of Action
The primary mechanism of action of Terflavoxate hydrochloride is the blockade of L-type

voltage-dependent calcium channels.[3] This distinguishes it from traditional anticholinergic

agents used in the management of OAB. By inhibiting the influx of extracellular calcium into

bladder smooth muscle cells, Terflavoxate hydrochloride reduces the intracellular calcium

concentration required for the activation of calmodulin and subsequently, myosin light chain

kinase (MLCK). This leads to a decrease in the phosphorylation of myosin light chains,

resulting in smooth muscle relaxation and a reduction in bladder contractility.

While Terflavoxate hydrochloride exhibits a weak affinity for muscarinic receptors, its

functional activity is not primarily mediated through muscarinic receptor antagonism. In vitro

studies have shown that its inhibition of carbachol-induced bladder contractions is non-

competitive, further supporting a mechanism of action distinct from direct muscarinic receptor

blockade.

Signaling Pathway
The signaling pathway for Terflavoxate hydrochloride's spasmolytic effect on bladder smooth

muscle is initiated by its interaction with L-type calcium channels.
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Caption: Signaling pathway of Terflavoxate hydrochloride in bladder smooth muscle.
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Pharmacodynamics
In Vitro Spasmolytic Activity
Preclinical studies have consistently demonstrated the spasmolytic effects of Terflavoxate
hydrochloride on isolated urinary bladder strips from various species, including rats, rabbits,

and humans. It has been shown to inhibit contractions induced by various stimuli, including

high potassium (KCl), the muscarinic agonist carbachol, and electrical field stimulation.

Notably, Terflavoxate hydrochloride was found to be as effective as flavoxate, oxybutynin, and

terodiline in inhibiting both the phasic and tonic components of K+-induced contractions.

Furthermore, it inhibited field stimulation-induced contractions of rabbit bladder strips by more

than 50%, suggesting a non-muscarinic mechanism of action.

Quantitative Data
The following tables summarize the available quantitative data for Terflavoxate hydrochloride

and comparator compounds from in vitro studies.

Table 1: Receptor Binding Affinities (IC50 Values)

Compound

[3H]Nitrendipine
Binding Sites (L-
type Ca²⁺
Channels)

Muscarinic
Receptors

α1-Adrenergic
Receptors

Terflavoxate HCl

(REC 15/2053)
14 µM 18 µM Inactive

Flavoxate Inactive 12.2 µM Not Reported

Oxybutynin 44.4 µM 5.4 nM Not Reported

Terodiline Not Reported 588 nM Not Reported

Imipramine Not Reported 653 nM 248 nM

Table 2: In Vitro Functional Activity on Bladder Smooth Muscle
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Compound
Inhibition of K⁺-
induced
Contractions

Inhibition of
Carbachol-induced
Contractions

Inhibition of Field
Stimulation-
induced
Contractions

Terflavoxate HCl

(REC 15/2053)

Equally effective to

flavoxate, oxybutynin,

and terodiline

Non-competitive

antagonism

>50% inhibition in

rabbit bladder strips

Flavoxate Effective Effective Effective

Oxybutynin Effective
Competitive

antagonism

Less than 50%

inhibition

Terodiline Effective
Competitive

antagonism

Less than 50%

inhibition

Pharmacokinetics
Detailed in vivo pharmacokinetic data, including absorption, distribution, metabolism, and

excretion (ADME) of Terflavoxate hydrochloride, are not extensively available in the public

domain. Preclinical development would have involved such studies in animal models to predict

its behavior in humans, but specific parameters have not been published.

Clinical Trials
Terflavoxate hydrochloride was under Phase II clinical development for the treatment of

urination disorders. However, these trials were discontinued in the late 1990s. The specific

reasons for discontinuation and the detailed results from these clinical studies have not been

publicly disclosed.

Experimental Protocols
In Vitro Isometric Contraction of Bladder Smooth Muscle
Strips
This protocol outlines the general methodology used to assess the spasmolytic activity of

compounds on isolated bladder tissue.
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Caption: Workflow for in vitro isometric bladder strip contraction assay.
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Methodology:

Tissue Preparation: Laboratory animals (e.g., Sprague-Dawley rats, New Zealand white

rabbits) are euthanized according to ethical guidelines. The urinary bladder is quickly excised

and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2

2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7). Longitudinal strips of the detrusor

muscle are carefully dissected.

Experimental Setup: The muscle strips are mounted in organ baths containing Krebs-

Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of

the strip is attached to a fixed hook, and the other is connected to an isometric force

transducer to record changes in tension. An optimal resting tension is applied, and the tissue

is allowed to equilibrate.

Experimental Procedure: After equilibration, stable and reproducible contractions are

induced using contractile agents such as high potassium chloride (KCl) solution (to induce

depolarization-mediated contraction), carbachol (a muscarinic agonist), or electrical field

stimulation (EFS) (to induce nerve-mediated contractions). Once a stable contraction is

achieved, Terflavoxate hydrochloride is added to the organ bath in a cumulative manner,

and the resulting relaxation is recorded.

Data Analysis: The inhibitory effect of Terflavoxate hydrochloride is quantified by measuring

the percentage reduction in the amplitude of the induced contractions. Concentration-

response curves are then plotted to determine the potency of the compound, often

expressed as the IC50 value (the concentration required to produce 50% of the maximum

inhibition).

Patch-Clamp Electrophysiology for Calcium Channel
Antagonism
This protocol describes the whole-cell patch-clamp technique used to measure the effect of

Terflavoxate hydrochloride on L-type calcium channel currents in isolated bladder smooth

muscle cells (myocytes).

Methodology:
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Cell Isolation: Single smooth muscle cells are enzymatically dispersed from the detrusor

muscle of the urinary bladder.

Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is

employed. A glass micropipette with a small tip diameter is pressed against the cell

membrane to form a high-resistance "giga-seal." The membrane patch under the pipette tip

is then ruptured to gain electrical access to the cell's interior.

Voltage Clamp: The cell membrane potential is held at a specific voltage (holding potential)

by a voltage-clamp amplifier. Depolarizing voltage steps are then applied to activate voltage-

gated calcium channels.

Measurement of Calcium Currents: The influx of calcium ions (or barium ions, often used as

a charge carrier through calcium channels) is measured as an inward electrical current.

Drug Application: Terflavoxate hydrochloride is applied to the cell via the extracellular

solution. The effect of the compound on the amplitude and kinetics of the calcium channel

currents is then recorded and quantified.

Discussion and Future Directions
The preclinical data for Terflavoxate hydrochloride strongly suggest that its spasmolytic effect

on the urinary bladder is primarily mediated by the blockade of L-type calcium channels. Its

weak affinity for muscarinic receptors indicates a favorable profile compared to traditional

anticholinergic agents, potentially with fewer side effects such as dry mouth and constipation.

The discontinuation of its clinical development in Phase II trials leaves questions about its

efficacy and safety in humans unanswered. The lack of publicly available in vivo

pharmacokinetic data is a significant gap in its pharmacological profile.

Future research could focus on several areas:

In vivo studies: Conducting in vivo studies in animal models of OAB to evaluate the efficacy

and pharmacokinetic profile of Terflavoxate hydrochloride. Cystometry studies would be

particularly valuable to assess its effects on bladder capacity, voiding pressure, and the

frequency of non-voiding contractions.
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Selectivity Profiling: Further investigation into the selectivity of Terflavoxate hydrochloride for

bladder smooth muscle L-type calcium channels over those in other tissues (e.g.,

cardiovascular system) would be crucial for assessing its potential safety margin.

Metabolite Activity: Identifying the metabolites of Terflavoxate hydrochloride and

characterizing their pharmacological activity would provide a more complete understanding

of its in vivo effects.

Conclusion
Terflavoxate hydrochloride is a flavone derivative with a clear mechanism of action as a

calcium channel antagonist in bladder smooth muscle. The available preclinical data

demonstrate its potential as a spasmolytic agent for the treatment of lower urinary tract

disorders. While its clinical development was halted, the detailed pharmacological profile

presented in this guide provides a valuable resource for researchers and scientists interested

in the development of novel therapies for overactive bladder and related conditions. Further

investigation into its in vivo properties and the reasons for its clinical discontinuation could

provide important insights for the future of drug development in this therapeutic area.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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